molecular formula C20H19ClN2O5S2 B2563068 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide CAS No. 1207047-00-4

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2563068
CAS No.: 1207047-00-4
M. Wt: 466.95
InChI Key: XRKOTIUNHYPVNU-UHFFFAOYSA-N
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Description

The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide is a thiophene-based derivative featuring a sulfamoyl group and a carboxamide substituent. Its structure includes:

  • A thiophene ring as the core scaffold.
  • A methylsulfamoyl group substituted at the 3-position, with a 4-chlorophenyl moiety.
  • A 3,4-dimethoxyphenyl group attached via the carboxamide at the 2-position.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c1-23(15-7-4-13(21)5-8-15)30(25,26)18-10-11-29-19(18)20(24)22-14-6-9-16(27-2)17(12-14)28-3/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKOTIUNHYPVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide derivatives characterized by the presence of a thiophene ring, which is known for its significant biological activities. The structure can be summarized as follows:

  • Chemical Formula : C₁₅H₁₄ClN₃O₃S
  • Molecular Weight : 357.81 g/mol

The biological activity of thiophene derivatives, including the compound , often involves interactions with various cellular targets:

  • Tubulin Binding : Similar to known anticancer agents like Combretastatin A-4 (CA-4), thiophene derivatives can bind to tubulin, disrupting microtubule dynamics which is critical for cell division .
  • Apoptosis Induction : Studies indicate that certain thiophene derivatives can induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives:

  • Cell Lines Tested : Hep3B (hepatocellular carcinoma), K562 (chronic myelogenous leukemia).
  • IC50 Values :
    • Compound 8 (a related thiophene derivative) showed potent activity with an IC50 of 2.5 μM against K562 cells, indicating strong antiproliferative effects .
    • Other synthesized thiophene derivatives demonstrated varying degrees of activity, with some achieving IC50 values below 11.6 μg/mL against Hep3B cells .
CompoundCell LineIC50 (μM)Mechanism
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamideHep3BTBDTubulin binding
Compound 8K5622.5Apoptosis via caspase activation

Case Studies

Several case studies have documented the biological effects of thiophene derivatives:

  • Study on Hepatocellular Carcinoma :
    • Researchers synthesized a series of thiophene carboxamide derivatives and evaluated their antiproliferative activities against Hep3B cells.
    • Results indicated that modifications in the substituents on the thiophene ring significantly influenced their biological activity, with some compounds exhibiting enhanced potency compared to CA-4 .
  • Mechanistic Insights :
    • In vitro assays revealed that certain compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name (Source) Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound Not explicitly given Sulfamoyl : 4-chlorophenyl(methyl); Carboxamide : 3,4-dimethoxyphenyl
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide C₁₉H₁₆ClNO₃S₂ 405.91 Sulfonyl : 4-chlorobenzyl; Carboxamide : 4-methylphenyl
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 Sulfonyl : 4-chlorophenyl; Carboxamide : 4-chlorophenyl
Dimethomorph C₂₁H₂₂ClNO₄ 387.85 Core : Morpholine acryloyl; Substituents : 4-chlorophenyl, 3,4-dimethoxyphenyl

Key Observations :

  • The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with chlorophenyl or methylphenyl carboxamide substituents. Methoxy groups may enhance solubility and hydrogen-bonding capacity compared to halogenated or alkyl groups .
  • Dimethomorph , a known fungicide, shares the 3,4-dimethoxyphenyl group but employs a morpholine acryloyl core instead of a thiophene. This highlights how core scaffold modifications influence target specificity.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide to maximize yield?

  • Methodological Answer :

  • Reaction Optimization : Use anhydrous CH₂Cl₂ as a solvent for sulfamoylation and carboxamide coupling, as demonstrated in analogous thiophene derivatives . Maintain strict temperature control (e.g., 0–5°C for acid chloride formation) to minimize side reactions.
  • Purification : Employ reverse-phase HPLC for intermediates and recrystallization (e.g., methanol) for final product purification to achieve >95% purity .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.2–7.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) and HRMS for molecular ion verification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the thiophene and aryl regions. For example, the sulfamoyl group’s methyl protons appear as a singlet near δ 3.2 ppm .
  • IR Spectroscopy : Identify key functional groups: ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O of carboxamide), and ~1350 cm⁻¹ (S=O of sulfonamide) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular formula (e.g., [M+H]⁺ at m/z 507.0521 for C₂₁H₂₀ClN₂O₅S₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar thiophene-carboxamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups) and assess activity trends. For example, replacing the 4-chlorophenyl group with a 3,4-dimethoxyphenyl moiety may alter antibacterial potency due to electron-donating effects .
  • Mechanistic Studies : Use competitive binding assays (e.g., fluorescence quenching) to compare target affinity. Inconsistent results may arise from off-target interactions, necessitating proteomic profiling .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay variability from true SAR trends .

Q. What experimental strategies are recommended to address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure, as done for analogous thiophene-carboxamide derivatives (e.g., C=O bond length ~1.21 Å) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., at the carboxamide carbonyl) to confirm carbon connectivity via ¹³C-¹H coupling in NMR .
  • Comparative Analysis : Cross-reference with published spectra of structurally related compounds (e.g., ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate) to identify common spectral artifacts .

Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life. For example, acidic conditions (pH 1) may hydrolyze the sulfamoyl group, reducing t₁/₂ by 50% .
  • Solid-State Stability : Store samples under controlled humidity (e.g., 25°C/60% RH) and analyze polymorphic transitions via PXRD .

Data Analysis and Interpretation

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Prioritize poses with hydrogen bonds to the sulfamoyl group and π-π stacking with the thiophene ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC₅₀ values to validate predictions .

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